molecular formula C8H19Cl2FN2 B1484916 2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride CAS No. 2098115-08-1

2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride

Cat. No. B1484916
CAS RN: 2098115-08-1
M. Wt: 233.15 g/mol
InChI Key: AJECFHDNCHKKPK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride, also known as AMF-MHE-dihydrochloride, is a small molecule that has been widely studied for its potential applications in synthetic chemistry and biomedical research. AMF-MHE-dihydrochloride is a versatile building block that can be used to synthesize a variety of compounds. It can be used to create both simple and complex molecules, and its unique properties make it useful for a wide range of applications.

Scientific Research Applications

1. Synthesis and Antibacterial Activity

Compounds with an amino- and/or hydroxy-substituted cyclic amino group, similar to 2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride, have been synthesized and evaluated for antibacterial activity. These compounds have shown promise for further biological study due to their active properties against bacterial infections, surpassing some established antibiotics in effectiveness (Egawa et al., 1984).

2. Optical Resolution and Epimerization in Fluorosilane Chemistry

The study of diastereomeric amino fluorosilanes, which bear structural similarities to the chemical , has revealed insights into stereospecific chemical reactions and the stability of these compounds under various conditions. This research aids in understanding the behavior of fluorinated compounds in chemical synthesis (Kawachi et al., 1999).

3. Pharmacological Applications

Related aminomethyl compounds have been synthesized and their pharmacological activities explored. Such studies provide a foundation for understanding how structurally similar compounds, like 2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride, could be utilized in pharmacological applications (Agababyan et al., 2002).

4. Application in Electrophilic Amination

Research on electrophilic amination, involving compounds with structural similarities to 2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride, provides insights into chemical reactions where an amino group is introduced into a molecular structure, which can be applied in various chemical syntheses (Bombek et al., 2004).

5. Two-Photon Fluorescence Probes

The development of two-photon fluorescence probes derived from compounds structurally related to the chemical demonstrates the potential for such compounds in creating sensitive and selective probes for metal ions in biological systems (Huang & Ding, 2011).

6. Hydrogen Abstraction Studies

Studies on hydrogen abstraction from primary amines, which are structurally related to 2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride, provide valuable insights into the stability and reactivity of aminoalkyl radicals. Such studies are crucial for understanding the behavior of amino groups in various chemical environments (Macinnes et al., 1987).

properties

IUPAC Name

2-fluoro-2-(3-methylbut-2-enyl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-7(2)3-4-8(9,5-10)6-11;;/h3H,4-6,10-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECFHDNCHKKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CN)(CN)F)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoro-5-methylhex-4-en-1-amine dihydrochloride

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